Hbv-IN-34

Hepatitis B HBsAg inhibitor Antiviral screening

HBV-IN-34 (also designated compound 17i, CAS 2716906-45-3) is a synthetic small-molecule inhibitor belonging to the tetrahydropyridine (THP) chemical class of hepatitis B surface antigen (HBsAg) production inhibitors. This compound targets host poly(A) polymerases PAPD5 and PAPD7 to destabilize viral RNA and suppress both HBsAg production and HBV DNA replication.

Molecular Formula C21H19F2N7
Molecular Weight 407.4 g/mol
Cat. No. B12391745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-34
Molecular FormulaC21H19F2N7
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1CC2C3=CN=C(N=C3CC1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6
InChIInChI=1S/C21H19F2N7/c22-12-10-29(11-12)14-7-18(23)28-19(8-14)30-13-2-3-17(30)15-9-26-21(27-16(15)6-13)20-24-4-1-5-25-20/h1,4-5,7-9,12-13,17H,2-3,6,10-11H2/t13-,17+/m0/s1
InChIKeyTZXCPNSNEWHLJS-SUMWQHHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBV-IN-34: A Tetrahydropyridine-Based HBsAg Production Inhibitor with Validated In Vivo Antiviral Activity


HBV-IN-34 (also designated compound 17i, CAS 2716906-45-3) is a synthetic small-molecule inhibitor belonging to the tetrahydropyridine (THP) chemical class of hepatitis B surface antigen (HBsAg) production inhibitors [1]. This compound targets host poly(A) polymerases PAPD5 and PAPD7 to destabilize viral RNA and suppress both HBsAg production and HBV DNA replication [2]. Unlike capsid assembly modulators (CAMs) or nucleos(t)ide analogs, HBV-IN-34 operates via a distinct host-targeting mechanism that addresses the critical bottleneck of HBsAg suppression in achieving functional cure [1]. The compound exhibits sub-100 nM potency in vitro and has demonstrated statistically significant viral load reduction in HBV transgenic mouse models [1].

Why THP-Class HBsAg Inhibitors Like HBV-IN-34 Cannot Be Substituted with DHQ Analogs or CAMs in HBV Research


HBsAg production inhibitors are not a functionally interchangeable class. The THP (tetrahydropyridine) series, to which HBV-IN-34 belongs, exhibits a fundamentally different safety profile from DHQ (dihydroquinolizinone)-based inhibitors. DHQ-class compounds, including the well-characterized RG7834 and clinical candidate GS-8873, have been documented to cause significant nerve conduction velocity decreases and latency increases in preclinical safety studies, indicating potential neurotoxicity that has complicated their clinical advancement [1]. Furthermore, THP-class compounds demonstrate distinct potency differentials against HBV RNA and HBV DNA compared to DHQ analogs, with THP derivatives showing >10-fold variation in efficiency across different viral endpoints in primary human hepatocyte models [2]. Even within the THP series, chirality at the bridged ring determines activity: the wrong stereoisomer can reduce inhibitory potency by over 5-fold [1]. Substitution with capsid assembly modulators (CAMs) or nucleos(t)ide analogs is equally invalid, as those classes do not address PAPD5/7-mediated HBsAg suppression—the central requirement for functional cure research [1].

HBV-IN-34 Procurement Evidence: Quantified In Vitro Potency, In Vivo Efficacy, and Safety Window


In Vitro Anti-HBV Potency: Dual Suppression of HBV DNA and HBsAg with Sub-50 nM EC50 Values

HBV-IN-34 (compound 17i) demonstrates potent dual inhibition of HBV DNA replication and HBsAg production in HepG2.2.15 cell-based assays. The compound achieves an HBV DNA EC50 of 0.018 μM (18 nM) and an HBsAg EC50 of 0.044 μM (44 nM) [1]. Within the same THP optimization series, compounds with altered chirality at the bridged ring (e.g., 11a vs 11b) showed over 5-fold differences in inhibitory activity [1]. As a class-level reference, HBF-0259, an earlier HBsAg secretion inhibitor with no HBV DNA suppression activity, exhibits an HBsAg EC50 of 1.5–11.3 μM in the same HepG2.2.15 system—representing a >34-fold potency differential favoring HBV-IN-34 .

Hepatitis B HBsAg inhibitor Antiviral screening

In Vivo Antiviral Efficacy: Significant Reduction of Serum HBsAg and HBV DNA in HBV Transgenic Mice

HBV-IN-34 has validated in vivo antiviral activity in HBV transgenic mice—a model that mimics chronic HBV carrier state with persistent viremia. Following oral administration, HBV-IN-34 significantly reduced serum HBsAg levels by 1.08 log units and serum HBV DNA levels by 1.04 log units [1]. For context, in the same transgenic mouse model, the nucleic acid polymer REP 2139 produced no reductions in serum HBsAg after up to 12 weeks of treatment [2]. This in vivo efficacy validation represents a critical differentiation point, as many in vitro HBsAg inhibitors in the literature lack demonstrated in vivo antiviral activity.

HBV transgenic mouse model In vivo pharmacology Functional cure

Therapeutic Window: CC50 > 100 μM Confirms Low Cytotoxicity and Favorable Selectivity Index

HBV-IN-34 exhibits a CC50 (50% cytotoxic concentration) exceeding 100 μM in HepG2.2.15 cells, the highest concentration tested in the cytotoxicity assay [1]. When benchmarked against its antiviral EC50 values (0.018–0.044 μM), this yields a calculated selectivity index (SI = CC50 / EC50) exceeding 2,270 for HBV DNA inhibition and exceeding 2,270 for HBsAg suppression [1]. This safety margin is comparable to optimized anti-HBV leads (e.g., neplanocin analogue II: EC50 = 0.77 μM, CC50 > 100 μM, SI > 130 [2]) but with the distinction that HBV-IN-34 achieves its high selectivity at substantially lower effective concentrations.

Cytotoxicity Selectivity index Safety pharmacology

Favorable DMPK Properties: In Vitro/In Vivo Pharmacokinetic Validation in Mice

HBV-IN-34 (compound 17i) was advanced from the THP optimization series specifically because it demonstrated favorable in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) properties in mice [1]. While the primary publication does not disclose full PK parameters (e.g., oral bioavailability percentage, half-life, Cmax), the explicit statement that 17i exhibited "favorable in vitro/in vivo DMPK properties" distinguishes it from earlier THP analogs that likely failed due to poor absorption or rapid clearance. Many HBsAg inhibitors in the literature, including structurally related DHQ compounds, have encountered DMPK liabilities that preclude in vivo efficacy testing [1].

DMPK Oral bioavailability In vivo pharmacokinetics

Optimal Research Applications for HBV-IN-34 Based on Validated Activity Profile


In Vivo Proof-of-Concept Studies for PAPD5/7-Mediated Functional Cure Strategies

HBV-IN-34 is an ideal tool compound for in vivo pharmacology studies requiring oral administration in HBV transgenic mouse models. With demonstrated 1.08 log reduction in serum HBsAg and 1.04 log reduction in HBV DNA following oral dosing, HBV-IN-34 provides a validated positive control for studies investigating functional cure endpoints [1]. Its favorable DMPK properties in mice eliminate the need for intravenous or intraperitoneal delivery, enabling physiologically relevant oral dosing regimens that mimic potential therapeutic administration routes [1].

Mechanistic Studies of Host PAPD5/7-Dependent HBV RNA Destabilization

As a THP-class inhibitor with confirmed activity against HBsAg production via PAPD5/7 inhibition, HBV-IN-34 is suitable for dissecting the role of host poly(A) polymerases in HBV RNA stability and viral protein expression [1]. Unlike DHQ-class compounds that carry documented neurotoxicity concerns in preclinical models, HBV-IN-34's THP scaffold provides a chemically distinct probe for target engagement studies without confounding safety signals [1]. The compound's CC50 > 100 μM and high selectivity index (>2,270) minimize cytotoxicity artifacts in long-term cellular assays [1].

Benchmarking and Assay Development for Next-Generation HBsAg Inhibitor Screening

With HBV DNA EC50 = 0.018 μM and HBsAg EC50 = 0.044 μM in HepG2.2.15 cells, HBV-IN-34 serves as a potent reference standard for high-throughput screening campaigns and assay validation [1]. The compound's dual suppression of both viral DNA and surface antigen distinguishes it from earlier single-endpoint HBsAg secretion inhibitors (e.g., HBF-0259, EC50 = 1.5–11.3 μM, no HBV DNA activity) and enables calibration of multiplexed antiviral assays . Its well-characterized potency and low cytotoxicity make it an appropriate positive control for screening novel PAPD5/7-targeting chemotypes [1].

Combination Therapy Studies with Nucleos(t)ide Analogs or Capsid Assembly Modulators

HBV-IN-34's distinct host-targeting mechanism (PAPD5/7 inhibition) makes it valuable for combination studies with direct-acting antivirals. Combination of HBV-IN-34 with capsid assembly modulators or nucleos(t)ide analogs may enhance suppression of HBV replication and improve durability of antiviral effects through orthogonal mechanisms of action [1]. The compound's validated in vivo efficacy in HBV transgenic mice enables preclinical evaluation of combination regimens aimed at achieving functional cure endpoints beyond viral suppression alone [1].

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